
3-(4-BOC-哌嗪基)-2-氯吡啶
描述
“3-(4-BOC-piperazino)-2-chloropyridine” is a chemical compound with the CAS Number: 633283-64-4 . Its IUPAC name is tert-butyl 4- (2-chloro-3-pyridinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 297.78 .
Synthesis Analysis
The synthesis of “3-(4-BOC-piperazino)-2-chloropyridine” involves the reaction of 2-chloro-3-bromopyridine with N-t-butoxycarbonyl piperazine in the presence of sodium t-butoxide, Tris (dibenzylideneacetone) dipalladium (0), and 4,5-bis (diphenylphosphino)-9,9-dimethylxanthene . The reaction is carried out in toluene at 110°C under nitrogen .Molecular Structure Analysis
The molecular structure of “3-(4-BOC-piperazino)-2-chloropyridine” is represented by the linear formula C14H20ClN3O2 . The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “3-(4-BOC-piperazino)-2-chloropyridine” has a molecular weight of 297.78 . It is recommended to be stored in a refrigerated condition .科学研究应用
Drug Discovery and Development
3-(4-BOC-piperazino)-2-chloropyridine: is a valuable intermediate in the synthesis of piperazine derivatives, which are prominent in drug discovery . Piperazine is the third most common nitrogen heterocycle in pharmaceuticals, found in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The BOC group (tert-butoxycarbonyl) in particular is a common protecting group used in peptide synthesis, which can be removed under mild acidic conditions without affecting the rest of the molecule’s structure.
Synthesis of Blockbuster Drugs
This compound is instrumental in synthesizing key components of several blockbuster drugs. For instance, piperazine is a core structure in Imatinib (marketed as Gleevec) and Sildenafil (Viagra), where modifications to the piperazine ring can significantly alter the drug’s pharmacological profile .
C–H Functionalization
Recent advances in the C–H functionalization of piperazines have opened new avenues for creating structurally diverse piperazine-containing compounds3-(4-BOC-piperazino)-2-chloropyridine can serve as a substrate for C–H functionalization, leading to the development of novel compounds with potential therapeutic applications .
Pharmacokinetics and Pharmacodynamics
The presence of the piperazine ring improves the pharmacokinetic and pharmacodynamic profiles of drug candidates. It enhances water solubility and bioavailability, making 3-(4-BOC-piperazino)-2-chloropyridine a valuable precursor in designing drugs with better absorption and distribution properties .
Heterocyclic Chemistry Research
In heterocyclic chemistry, 3-(4-BOC-piperazino)-2-chloropyridine is used to study the behavior of nitrogen-containing heterocycles. Its reactivity and interaction with other chemical entities provide insights into the synthesis of more complex heterocyclic compounds .
Photoredox Catalysis
3-(4-BOC-piperazino)-2-chloropyridine: may also find applications in photoredox catalysis, a field that has gained significant attention for its role in sustainable chemistry. Piperazines can participate in electron transfer processes, which are central to photoredox reactions .
属性
IUPAC Name |
tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUKAPYVNYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164987 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633283-64-4 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

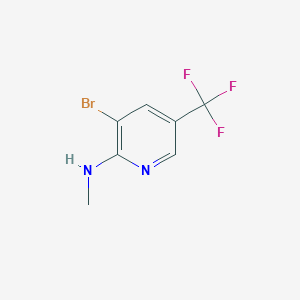
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)


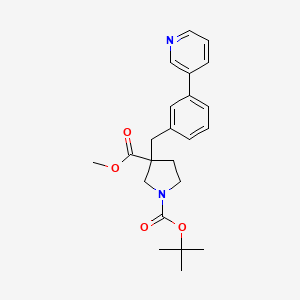
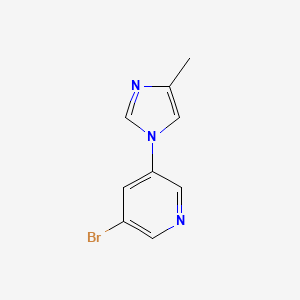
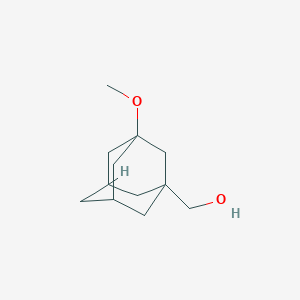
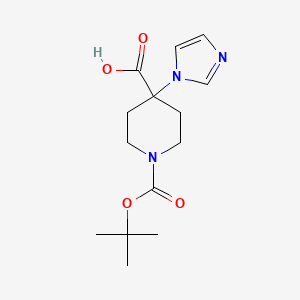

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
